![molecular formula C12H21N3O4 B13763930 Ethyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13763930.png)
Ethyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate is a complex organic compound that features an azido group, a dioxane ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate typically involves multiple stepsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The ester group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like alcohols, amines, or thiols can react with the ester group under acidic or basic conditions
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various esters, amides, or thioesters
Scientific Research Applications
Ethyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential in drug delivery systems and as a prodrug.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate involves its functional groups:
Azido Group: Can undergo click chemistry reactions, forming stable triazole rings.
Ester Group: Can be hydrolyzed to release active compounds.
Dioxane Ring: Provides structural stability and can participate in various chemical transformations
Comparison with Similar Compounds
Similar Compounds
2-(2-Azidoethyl)-5-nitraminotetrazoles: Similar azidoethyl group but different core structure.
5-Azido-1-methyl-tetrazole: Contains an azido group but lacks the dioxane ring and ester group.
Uniqueness
Ethyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate is unique due to its combination of an azido group, a dioxane ring, and an ester functional group, which provides a versatile platform for various chemical reactions and applications .
Properties
Molecular Formula |
C12H21N3O4 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
ethyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
InChI |
InChI=1S/C12H21N3O4/c1-4-17-11(16)8-10-7-9(5-6-14-15-13)18-12(2,3)19-10/h9-10H,4-8H2,1-3H3 |
InChI Key |
SPZLSURTJZLOLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CC(OC(O1)(C)C)CCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


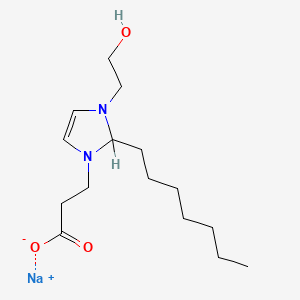
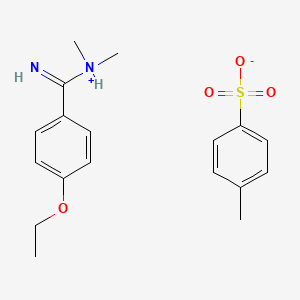
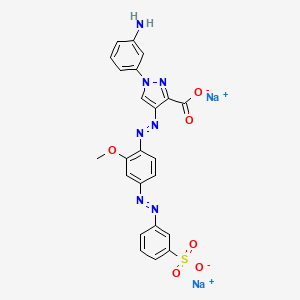
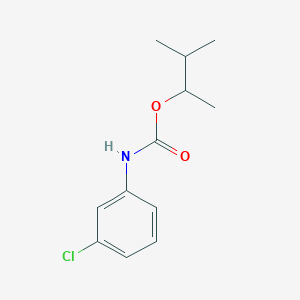

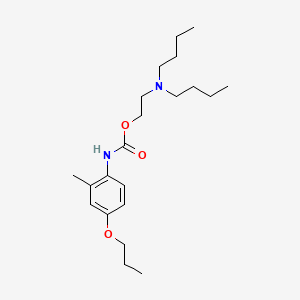
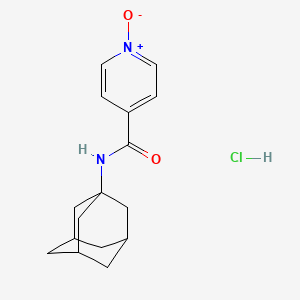


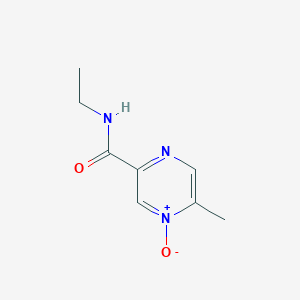

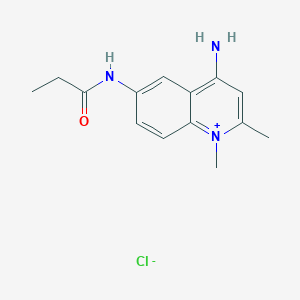

![2-chloro-N-(2-chloroethyl)-N-[(6-methoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride](/img/structure/B13763938.png)
